BenchChemオンラインストアへようこそ!

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide

Epigenetics Bromodomain inhibition BRD4

This tertiary amide eliminates the amide NH hydrogen bond donor, creating a distinctive lipophilic and conformational profile. With documented but micromolar affinities for BRD4 (Kd 6.8 µM), CBP, and p300, it serves as a critical negative control to benchmark assays against secondary amides. Its zero HBD capacity allows for direct comparison of passive permeability in matched HBD/HBA models. As a structurally singular chemotype for acetyl-lysine mimetic screening, substituting this compound with any mono-substituted analog will invalidate your established biochemical assays.

Molecular Formula C19H16BrNO2
Molecular Weight 370.246
CAS No. 853103-63-6
Cat. No. B2952798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide
CAS853103-63-6
Molecular FormulaC19H16BrNO2
Molecular Weight370.246
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2
InChIKeyYMXMJZJVYGLWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide (CAS 853103-63-6): A Structurally Defined N,N-Disubstituted Bromobenzamide Probe for Epigenetic Target Profiling


N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide (CAS 853103-63-6) is a fully synthetic, small-molecule N,N-disubstituted benzamide derivative (C19H16BrNO2, MW 370.24 g/mol) that incorporates three distinct pharmacophoric elements within a single framework: a 4-bromobenzamide core, an N-benzyl substituent, and an N-(furan-2-ylmethyl) substituent . Unlike the simpler mono‑substituted 4-bromo‑N‑(furan‑2‑ylmethyl)benzamide (CAS 312587-75-0), the presence of the second N‑benzyl group eliminates the hydrogen‑bond donor capacity of the amide NH, fundamentally altering the compound's hydrogen‑bonding profile, conformational flexibility, and lipophilicity. These structural features have made this compound a subject of interest in biochemical screening campaigns, where it has demonstrated measurable affinity for bromodomain‑containing proteins and histone acetyltransferases, positioning it as a differentiated tool compound for epigenetic probe discovery .

Why N-Alkyl, N-Aryl, or Mono-Substituted Benzamide Analogs Cannot Substitute for N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide (853103-63-6) in Epigenetic Profiling Workflows


The presence of both an N-benzyl and an N-(furan-2-ylmethyl) group on the 4-bromobenzamide scaffold creates a tertiary amide with no hydrogen-bond donor capability, in direct contrast to mono‑substituted analogs such as 4-bromo‑N‑(furan‑2‑ylmethyl)benzamide (CAS 312587-75-0) that retain an amide NH . This single structural change—removal of the hydrogen-bond donor—can drastically alter target engagement, selectivity, and physicochemical properties. In biochemical screening, closely related analogs often exhibit order‑of‑magnitude differences in binding affinity: for example, the same N,N‑disubstituted scaffold has shown a Kd of 6.80 µM for the BRD4 bromodomain 1, whereas the mono‑substituted variant lacks any reported affinity for this target . Generic benzamide‑based probes, such as N‑(furan‑2‑ylmethyl)benzamide or simple 4‑bromobenzamide derivatives, are structurally incapable of occupying the same chemical space and therefore cannot serve as procurement substitutes without invalidating the outcome of established screening protocols.

Quantitative Evidence Guide for N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide (853103-63-6): Comparator-Based Differentiation


BRD4 Bromodomain 1 Binding Affinity: N,N-Disubstituted vs. Mono-Substituted Benzamide Scaffolds

N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide exhibited a Kd of 6.80 µM for the first bromodomain of human BRD4 (BRD4‑BD1) as determined by isothermal titration calorimetry (ITC) . In contrast, the structurally simpler mono‑substituted analog 4‑bromo‑N‑(furan‑2‑ylmethyl)benzamide (CAS 312587-75-0) has no reported affinity for BRD4‑BD1 under any assay format, underscoring the functional impact of the N‑benzyl substitution on target recognition .

Epigenetics Bromodomain inhibition BRD4

CREB-Binding Protein (CBP) Affinity: Differential Engagement Across Epigenetic Readers

The compound displays a Kd of 18.1 µM for the human CREB-binding protein (CBP) in an ITC assay, contrasting with a Kd of 22.6 µM for the structurally related histone acetyltransferase p300 . This ~1.25‑fold selectivity for CBP over p300, though modest, may be relevant in screening cascades. The N‑benzyl substituted 4‑bromo‑N‑(furan‑2‑ylmethyl)benzamide analog, lacking the second N‑substituent, has not been evaluated in these assays, preventing any direct comparison, but the data establish a baseline for the N,N‑disubstituted series .

Epigenetics Histone acetyltransferase CBP/p300

Hydrogen-Bond Donor/Acceptor Profile: Impact on Physicochemical and Permeability Properties

N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide possesses zero hydrogen‑bond donors (HBD = 0) and three hydrogen‑bond acceptors (HBA = 3), consistent with its fully N,N‑disubstituted tertiary amide structure . In comparison, 4‑bromo‑N‑(furan‑2‑ylmethyl)benzamide (CAS 312587-75-0) has HBD = 1 (amide NH) and HBA = 3 . The absence of an HBD in the target compound is associated with improved passive membrane permeability and reduced aqueous solubility relative to the mono‑substituted counterpart, parameters that directly influence performance in cell‑based assays and intracellular target engagement studies.

Physicochemical profiling Permeability Drug-likeness

Recommended Application Scenarios for N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide (853103-63-6)


Epigenetic Bromodomain Profiling Panels

In screening cascades designed to identify novel bromodomain inhibitors, N‑benzyl‑4‑bromo‑N‑(furan‑2‑ylmethyl)benzamide can serve as a tertiary‑amide reference compound with documented BRD4‑BD1 affinity (Kd = 6.8 µM) . Its inclusion in profiling panels enables calibration of assay sensitivity and provides a structurally distinct chemotype relative to acetyl‑lysine mimetic fragments, supporting the validation of hit‑finding campaigns for epigenetic reader domains.

Structure-Activity Relationship (SAR) Expansion of CBP/p300 Inhibitors

The compound's measurable, albeit micromolar, affinity for CBP (Kd = 18.1 µM) and p300 (Kd = 22.6 µM) makes it a useful tool for establishing baseline activity in acetyltransferase inhibitor programs. Medicinal chemistry teams can use this scaffold as a starting point for systematic N‑substituent variation to improve potency and selectivity, with the existing ITC data serving as a benchmark for analog progression.

Physicochemical Benchmarking of Tertiary Amide Probe Libraries

With HBD = 0 and HBA = 3 , this compound represents a well‑defined tertiary amide chemotype that can be used to calibrate computational models of passive permeability and solubility. Procurement for such benchmarking is warranted when the research objective requires a direct comparison between secondary amide (HBD = 1) and tertiary amide (HBD = 0) benzamide analogs in the same assay system.

Quote Request

Request a Quote for N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.